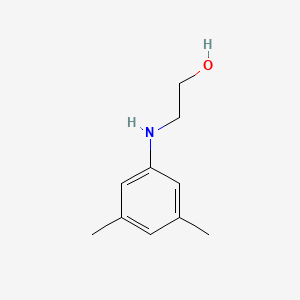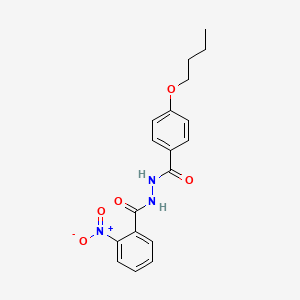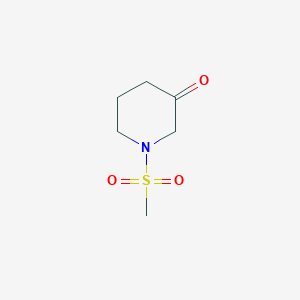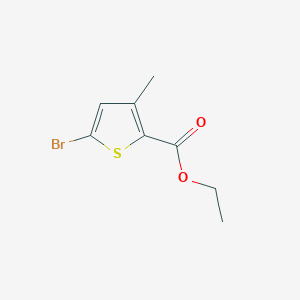
(2-Cyclopentylethyl)(methyl)amine
Vue d'ensemble
Description
“(2-Cyclopentylethyl)(methyl)amine” is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It is also known as CPMA. The hydrochloride salt of this compound has a molecular weight of 163.69 .
Synthesis Analysis
The synthesis of amines like “this compound” can be achieved through various methods. One common method is the alkylation of primary and secondary amines using a primary alkyl halide . Another method involves the reduction of nitriles or amides and nitro compounds . The Eschweiler–Clarke reaction, also known as the Eschweiler–Clarke methylation, is a chemical reaction whereby a primary (or secondary) amine is methylated using excess formic acid and formaldehyde .Molecular Structure Analysis
The nitrogen atom in most amines, including “this compound”, is sp3 hybridized . Three of the sp3 hybrid orbitals form sigma bonds with the fourth orbital carrying the lone pair electrons . Single-bonded nitrogen is trigonal pyramidal in shape, with the non-bonding lone electron pair pointing to the unoccupied corner of a tetrahedron .Chemical Reactions Analysis
Amines, including “this compound”, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide . Amines can also be converted into alkenes by an elimination reaction .Physical And Chemical Properties Analysis
“this compound” hydrochloride is a powder with a melting point of 159-160 degrees Celsius . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Expedient Synthesis for Life-Science Molecules
N-Methyl- and N-alkylamines are crucial in synthesizing a wide array of life-science molecules, significantly impacting their biological activities. The development of cost-effective and convenient methods for amines' synthesis using earth-abundant metal-based catalysts, such as the reductive amination process facilitated by Co3O4-based catalysts, highlights the scientific interest in these compounds. This method allows for the production of various N-methylated and N-alkylated amines, amino acid derivatives, and existing drug molecules, emphasizing their broad applicability in academic research and industrial production (Senthamarai et al., 2018).
Biomass-Based Alcohol Amination
Amines serve as key intermediates in chemical industries with applications spanning from agrochemicals to food additives. The catalytic amination of biomass-based alcohols into amines represents a sustainable approach, converting renewable resources into valuable chemicals. This method aligns with green chemistry principles by generating water as the main byproduct, offering an environmentally friendly alternative to traditional amine synthesis processes (Pera‐Titus & Shi, 2014).
Transition Metal Catalyzed Hydrosilylation
Homogeneous transition metal catalysis in hydrosilylation processes is another method for amine synthesis, including the reduction of various nitrogen-containing compounds. This review highlights the versatility and significance of amines in numerous applications by summarizing preparation methodologies that involve transition metal-catalyzed hydrosilylation. Such processes are crucial for synthesizing amines used in pharmaceuticals, agrochemicals, and dyes, demonstrating the compound class's vast industrial relevance (Li, Sortais, & Darcel, 2016).
PET Radiotracer Synthesis
Amines are instrumental in developing PET (positron emission tomography) radiotracers, where [11C]methylation of amines is a primary labeling strategy. The direct radiomethylation of amines with 11CO2 has led to the creation of various radiolabeled compounds, showcasing the critical role of amines in medical imaging and diagnostic applications, particularly in studying diseases like Alzheimer's (Liger et al., 2015).
Safety and Hazards
Orientations Futures
While the future directions for “(2-Cyclopentylethyl)(methyl)amine” are not explicitly mentioned in the search results, amines are highly important in pharmaceuticals and are constituents in approximately 40% of all active pharmaceutical ingredients . Therefore, the development of new methods for the synthesis of enantiomerically pure amines is of high interest .
Mécanisme D'action
Target of Action
(2-Cyclopentylethyl)(methyl)amine, also known as CPMA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. . Amines, in general, play key roles in the function of the central nervous system as neurotransmitters . The balance of amines in the brain is critical for normal brain functioning .
Biochemical Pathways
They are ubiquitous in animals, plants, microorganisms, and humans .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the solvent used in the reaction process can impact the environmental footprint of the synthesis . Cyclopentyl methyl ether (CPME), a high-performance ether used in many manufacturing processes, has been identified as an environmentally friendly alternative to regularly employed organic solvents . .
Propriétés
IUPAC Name |
2-cyclopentyl-N-methylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-9-7-6-8-4-2-3-5-8/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOXNRJXDYDFMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3181495.png)






